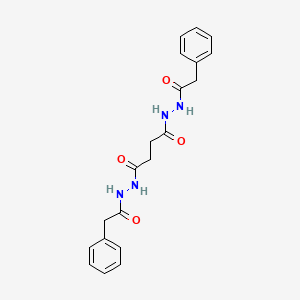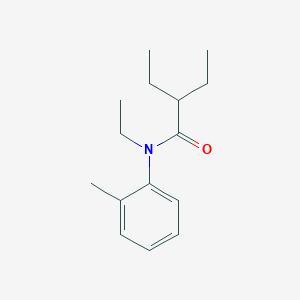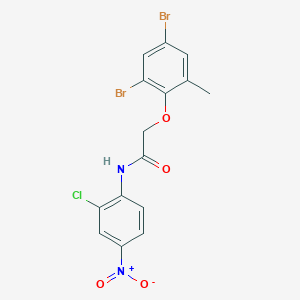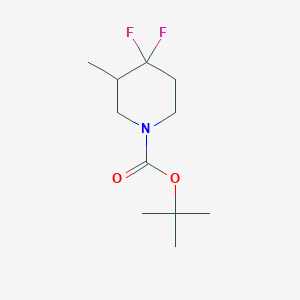![molecular formula C18H12ClN3S B12451758 6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)
6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile is an organic compound with the molecular formula C18H12ClN3S. This compound is characterized by the presence of a chlorobenzyl group attached to a bipyridine scaffold through a sulfanyl linkage, and a carbonitrile group at the 5-position of the bipyridine ring .
Preparation Methods
The synthesis of 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile typically involves the reaction of 2-chlorobenzyl chloride with 2,3’-bipyridine-5-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted bipyridines .
Scientific Research Applications
6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-ligand interactions and their biological implications.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bipyridine scaffold allows for coordination with metal ions, which can modulate the activity of metalloenzymes or disrupt metal-dependent biological processes. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar compounds to 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile include:
- 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound features a benzothieno[2,3-d]pyrimidine core instead of a bipyridine scaffold .
2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile: This compound has a similar sulfanyl linkage and chlorobenzyl group but differs in the pyridine ring substitution pattern.
The uniqueness of 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile lies in its specific substitution pattern and the presence of both a bipyridine scaffold and a carbonitrile group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12ClN3S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12ClN3S/c19-16-6-2-1-4-15(16)12-23-18-13(10-20)7-8-17(22-18)14-5-3-9-21-11-14/h1-9,11H,12H2 |
InChI Key |
CTGSJYQFDHCELB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12451676.png)

![Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B12451681.png)
![N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12451693.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12451700.png)
![1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)

methyl}morpholine](/img/structure/B12451727.png)

![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)


![N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide](/img/structure/B12451750.png)
